An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a substituted phenylacetonitrile derivative. Due to its specific combination of functional groups—a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring—this compound is of significant interest as a potential building block in the synthesis of novel pharmaceutical and agrochemical agents. While direct experimental data for this specific molecule is limited in current scientific literature, this guide synthesizes information from closely related analogues to predict its properties, propose viable synthetic routes, and discuss its potential biological significance. This document is intended to serve as a foundational resource for researchers looking to explore the chemistry and potential applications of this and similar compounds.
Introduction and Chemical Identity
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, also systematically named 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile, is an aromatic nitrile. The core structure consists of a phenylacetonitrile scaffold, which is known to be a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antibiotics.[1] The substitution pattern on the phenyl ring is critical to its chemical reactivity and potential biological activity. The presence of a hydroxyl group offers a site for derivatization and potential hydrogen bonding interactions with biological targets. The methoxy group can influence the electronic properties of the ring and the overall lipophilicity of the molecule.[2] The bromine atom, a halogen, can participate in various coupling reactions and may enhance the biological activity of the final product.[3]
Table 1: Chemical Identity and Predicted Properties
| Property | Value | Source/Basis |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile | - |
| Molecular Formula | C₉H₈BrNO₂ | - |
| Molecular Weight | 242.07 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted Physical State | Solid (crystalline) | Based on similar substituted phenylacetonitriles[4] |
| Predicted Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | Based on general properties of phenylacetonitriles[1][5] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [label="Br", fontcolor="#EA4335", len=1.5]; B -- H [label="OH", fontcolor="#34A853", len=1.5]; C -- I [label="OCH3", fontcolor="#4285F4", len=1.5]; F -- J [len=1.5]; J -- K [label="C", len=0.5]; K -- L [label="N", len=1, style=triple];
// Positioning nodes for a benzene ring with substituents A [pos="0,1.5!"]; B [pos="1.3,0.75!"]; C [pos="1.3,-0.75!"]; D [pos="0,-1.5!"]; E [pos="-1.3,-0.75!"]; F [pos="-1.3,0.75!"]; G [pos="0,3!"]; H [pos="2.6,1.5!"]; I [pos="2.6,-1.5!"]; J [pos="-2.6,1.5!"]; K [pos="-3.1,1.5!"]; L [pos="-3.6,1.5!"]; }
Caption: Chemical structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.
Proposed Synthesis Pathways
Pathway A: Electrophilic Bromination of a Precursor
A logical approach involves the late-stage bromination of a readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile.
Caption: Proposed Synthesis via Electrophilic Bromination.
Experimental Considerations:
-
Starting Material: 4-Hydroxy-3-methoxyphenylacetonitrile can be synthesized from vanillin, a widely available starting material.[6]
-
Brominating Agent: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common reagents for the electrophilic bromination of activated aromatic rings. The hydroxyl and methoxy groups are ortho, para-directing, making the 5-position (ortho to the methoxy and meta to the hydroxyl) a likely site for bromination.
-
Solvent and Catalyst: The reaction would likely be carried out in a suitable solvent such as acetic acid or a chlorinated solvent. A catalyst, such as iron(III) bromide (FeBr₃), may be required to facilitate the reaction, although the activated nature of the ring might make it unnecessary.
-
Work-up and Purification: The reaction mixture would be quenched, followed by extraction and purification, likely through column chromatography, to isolate the desired product.
Pathway B: Cyanation of a Benzyl Halide Intermediate
An alternative strategy involves the formation of the nitrile group from a corresponding benzyl halide.
Caption: Proposed Synthesis via Cyanation of a Benzyl Halide.
Experimental Considerations:
-
Precursor Synthesis: The starting benzyl alcohol could be prepared from 5-bromovanillin through reduction of the aldehyde group.
-
Halogenation: The benzylic alcohol can be converted to the corresponding benzyl chloride or bromide using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Cyanation: The resulting benzyl halide can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF.[7][8]
-
Protection of Phenolic Hydroxyl: It is important to consider that the phenolic hydroxyl group is acidic and may interfere with some of the reaction steps. It might be necessary to protect this group (e.g., as a silyl ether or benzyl ether) before proceeding with the halogenation and cyanation steps, followed by a final deprotection step.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can be inferred from its constituent functional groups and by comparison with structurally similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Likely a solid with a melting point above room temperature. | Phenylacetonitrile is a liquid, but substitution on the ring, especially with groups capable of hydrogen bonding, tends to increase the melting point. For example, 2-methoxyphenylacetonitrile has a melting point of 65-67 °C.[4] |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | Based on the boiling point of similar compounds like 2-(3-Bromo-5-methoxyphenyl)acetonitrile (321.8 °C at 760 mmHg). |
| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., methanol, ethanol, acetone, DMSO). | The phenylacetonitrile core is hydrophobic, while the polar functional groups will impart some polarity.[5] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the acetonitrile group, the methoxy protons, and the hydroxyl proton. The aromatic protons would likely appear as doublets or singlets depending on coupling, in the range of 6.5-7.5 ppm. The methylene protons would be a singlet around 3.7 ppm, and the methoxy protons a singlet around 3.9 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show signals for the nine distinct carbon atoms. The nitrile carbon would be in the region of 115-120 ppm. The aromatic carbons would appear between 110 and 160 ppm, and the methylene and methoxy carbons around 20-30 ppm and 55-60 ppm, respectively.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad band for the hydroxyl (O-H) stretch would be present around 3200-3600 cm⁻¹. C-H stretching and aromatic C=C bending frequencies would also be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Potential Applications and Biological Relevance
While the biological activity of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile has not been specifically reported, its structural motifs suggest several areas of potential interest for drug discovery and development.
-
Anticancer and Antimicrobial Activity: Phenylacetonitrile and its derivatives have been investigated for their cytotoxic and antimicrobial properties.[2] Bromophenols, in particular, are known to possess a wide range of biological activities, including anticancer and antioxidant effects.[3] The combination of these pharmacophores in a single molecule makes it a compelling candidate for screening in these therapeutic areas.
-
Anti-inflammatory Properties: Substituted bromophenols have demonstrated anti-inflammatory activity.[9][10][11] For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to suppress inflammatory responses.[10][11] The structural similarity suggests that 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile could also exhibit anti-inflammatory effects.
-
Intermediate in Organic Synthesis: This compound is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.
Safety and Handling
No specific safety data is available for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. However, based on related compounds, the following precautions should be taken:
-
Toxicity: Phenylacetonitriles and related compounds can be toxic if ingested, inhaled, or absorbed through the skin.[12]
-
Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.
-
Handling: This compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a compound with significant potential as a building block in medicinal and agricultural chemistry. While direct experimental data is currently lacking, this guide provides a solid foundation for future research by predicting its properties, outlining plausible synthetic strategies, and highlighting its potential biological relevance. The unique combination of functional groups makes it a promising scaffold for the development of novel bioactive molecules. Further investigation into the synthesis and biological evaluation of this compound is warranted.
References
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PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
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Ginseng Chemical. (n.d.). [Chemical Knowledge]:Properties and uses of phenylacetonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]
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MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]
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